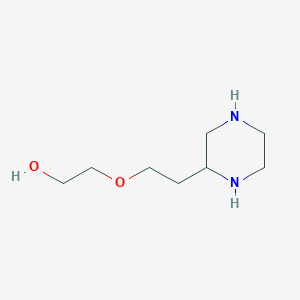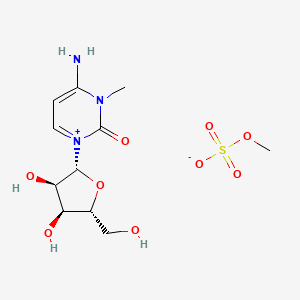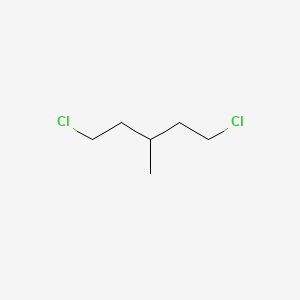
2-(2-Piperazin-2-ylethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Piperazin-2-ylethoxy)ethanol: is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, a heterocyclic amine, and contains both ether and alcohol functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperazin-2-ylethoxy)ethanol typically involves the alkylation of piperazine with 2-(2-haloethoxy)ethanol. The reaction is carried out under decarboxylation conditions, and the product can be optionally converted into a dihydrohalogenated salt with a haloid acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-(2-Piperazin-2-ylethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ether and alcohol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学研究应用
Chemistry: In chemistry, 2-(2-Piperazin-2-ylethoxy)ethanol is used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of 2-(2-Piperazin-2-ylethoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is similar in structure but contains a dimethylamino group instead of a piperazine ring.
2-(2-(Piperazin-1-yl)ethoxy)ethanol: A closely related compound with slight variations in the piperazine substitution pattern.
Uniqueness: 2-(2-Piperazin-2-ylethoxy)ethanol is unique due to its combination of ether, alcohol, and piperazine functional groups. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.
属性
| 509076-90-8 | |
分子式 |
C8H18N2O2 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
2-(2-piperazin-2-ylethoxy)ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-4-6-12-5-1-8-7-9-2-3-10-8/h8-11H,1-7H2 |
InChI 键 |
CDNGOUUFZNXQSM-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(CN1)CCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)


![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)

